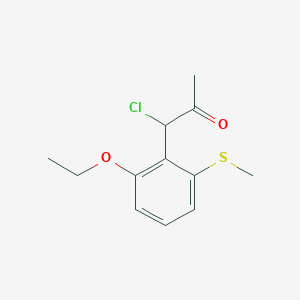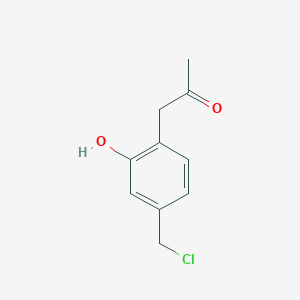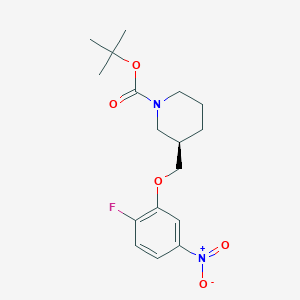
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, cyclopentane, and thiol groups coordinated with iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) typically involves the coordination of iron(2+) with the organic ligands. One common method is to react cyclopentane and 6-cyclopentylhexane-1-thiol with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the iron(2+) salt. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iron(2+) center can be reduced to iron(0) under certain conditions.
Substitution: The carbanide and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carbanide or thiol groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the iron(2+) center can produce iron(0) complexes.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its catalytic properties.
Wirkmechanismus
The mechanism by which Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can activate the compound for catalytic reactions or enable it to interact with biological targets. The molecular targets and pathways involved include:
Catalysis: The iron(2+) center can facilitate electron transfer reactions, making it an effective catalyst.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Ferrocene: A well-known organometallic compound with iron(2+) sandwiched between two cyclopentadienyl rings.
Iron(II) thiolate complexes: Compounds with iron(2+) coordinated to thiolate ligands.
Uniqueness
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is unique due to its combination of carbanide, cyclopentane, and thiol groups, which provide distinct reactivity and potential applications compared to other iron(2+) complexes. Its ability to undergo various chemical reactions and its potential in catalysis and medicinal chemistry make it a compound of significant interest.
Eigenschaften
Molekularformel |
C18H38FeS |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H22S.C5H10.2CH3.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;;;/h11-12H,1-10H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ZUTVSIFKNOHUBT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CCCCCCS.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)
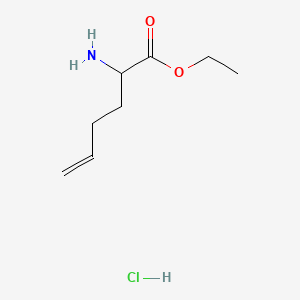
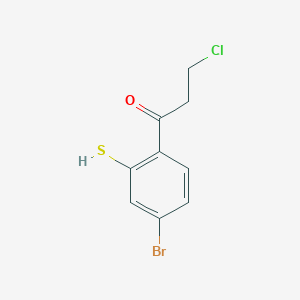
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
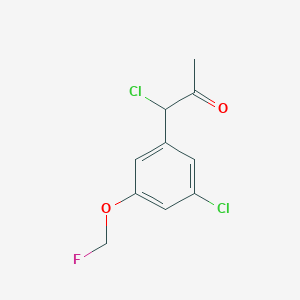

![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
